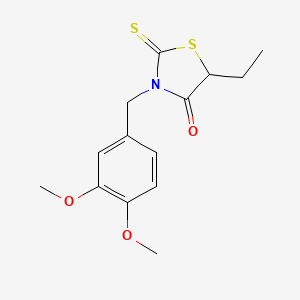
5-Ethyl-3-veratrylrhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-veratrylrhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of an ethyl group at the 5-position and a veratryl group at the 3-position of the rhodanine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-veratrylrhodanine typically involves the condensation of veratraldehyde with rhodanine in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-veratrylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The ethyl and veratryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-veratrylrhodanine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-veratrylrhodanine: Similar structure but with a methyl group instead of an ethyl group.
5-Phenyl-3-veratrylrhodanine: Contains a phenyl group at the 5-position.
5-Ethyl-3-methoxyrhodanine: Similar structure but with a methoxy group instead of a veratryl group.
Uniqueness
5-Ethyl-3-veratrylrhodanine is unique due to the presence of both ethyl and veratryl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
CAS No. |
23538-07-0 |
|---|---|
Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17NO3S2/c1-4-12-13(16)15(14(19)20-12)8-9-5-6-10(17-2)11(7-9)18-3/h5-7,12H,4,8H2,1-3H3 |
InChI Key |
VEAMJGBDKDCNFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
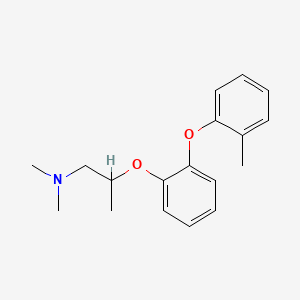
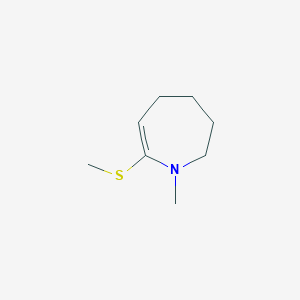
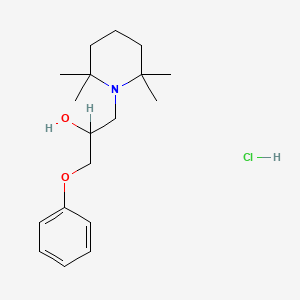
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
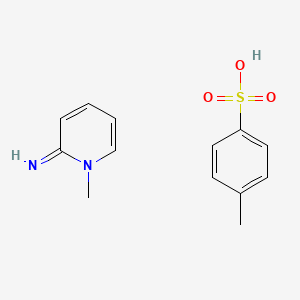
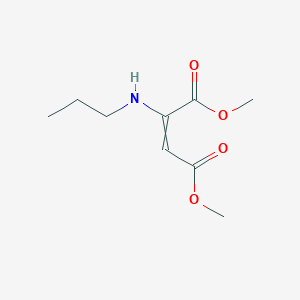
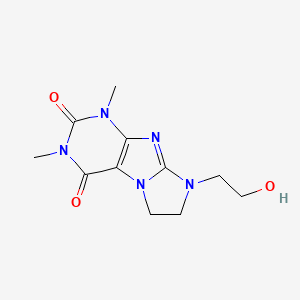
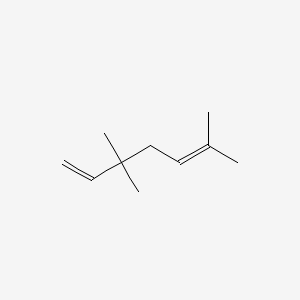
![2-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)oxirane](/img/structure/B14689472.png)


